Home > Products > Screening Compounds P16849 > N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 1281074-43-8

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Catalog Number: EVT-2648005
CAS Number: 1281074-43-8
Molecular Formula: C10H12N4O
Molecular Weight: 204.233
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine structure, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of three methyl groups at the nitrogen positions and a carboxamide functional group, influencing its chemical reactivity and biological properties.

Source and Classification

This compound can be classified under heterocyclic compounds due to its cyclic structure containing both nitrogen and carbon atoms. Pyrazolo[3,4-b]pyridines are known for their significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The classification of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide falls under the broader category of pyrazole derivatives that exhibit various tautomeric forms, predominantly the 1H- and 2H-isomers.

Synthesis Analysis

Methods and Technical Details

The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through several methods:

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and purity. For example, refluxing times and solvent types significantly impact the efficiency of the synthesis .

Molecular Structure Analysis

Structure and Data

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a molecular formula of C₁₁H₁₃N₅O. Its structural features include:

  • Pyrazole Ring: A five-membered ring containing two adjacent nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring fused to the pyrazole.
  • Carboxamide Group: A functional group characterized by a carbonyl (C=O) linked to a nitrogen atom (N-H).

The compound exhibits specific molecular geometry that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions.
  2. Acylation Reactions: The carboxamide group can undergo acylation or hydrolysis reactions under acidic or basic conditions.
  3. Condensation Reactions: The compound can participate in condensation reactions with other electrophiles to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives.

Mechanism of Action

Process and Data

The mechanism of action for N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide largely depends on its biological target. Pyrazolo derivatives are known to interact with various enzymes and receptors:

  • Enzyme Inhibition: Many pyrazolo compounds act as inhibitors for enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation: They may also modulate receptor activity (e.g., G-protein coupled receptors), leading to altered signaling pathways.

The specific interactions at the molecular level involve hydrogen bonding and π-stacking due to the aromatic nature of the compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 185°C to 242°C depending on purity.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol but less soluble in non-polar solvents.
  • Spectroscopic Data: Characteristic IR peaks corresponding to N-H stretching (around 3250 cm⁻¹) and C=O stretching (around 1666 cm⁻¹) provide insights into its functional groups .

These properties are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its bioactive properties, it is a candidate for developing new drugs targeting inflammation or cancer.
  2. Chemical Biology: It serves as a tool compound for studying biological pathways involving pyrazole derivatives.
  3. Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.
Introduction to N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide in Heterocyclic Chemistry

Significance of Pyrazolo[3,4-b]Pyridine Scaffolds in Medicinal Chemistry

Pyrazolo[3,4-b]pyridines constitute a privileged scaffold in drug discovery due to their structural resemblance to purines and their versatile pharmacological profiles. These fused heterocycles enable access to diverse chemical space, allowing medicinal chemists to optimize crucial parameters such as solubility, lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby improving drug-like properties and reducing late-stage attrition rates [1] [2]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, featured in more than 5,500 scientific references and nearly 2,400 patents, underscoring their extensive exploration and therapeutic potential [1].

The scaffold's significance stems from its presence in compounds targeting a wide spectrum of diseases:

  • Kinase Inhibition: Pyrazolo[3,4-b]pyridines serve as core structures in inhibitors targeting critical kinases involved in oncology and inflammatory diseases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase (PI3K), B-Raf, fibroblast growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), and leucine-zipper and sterile-α motif kinase (ZAK) [1] [3] [5]. For instance, selective ZAK inhibitors derived from this scaffold demonstrate nanomolar potency (IC₅₀ = 3.3 nM) and efficacy in disease models like cardiac hypertrophy [5].
  • Anticancer Agents: Derivatives exhibit potent antileukemic activity through mechanisms including cell cycle arrest (inducing G2/M or G0/G1 phase blockade), apoptosis induction, and inhibition of tubulin polymerization or heat shock protein 90 (HSP90) [1] [3].
  • Central Nervous System (CNS) Agents: The scaffold is integral to compounds acting as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators, orexin receptor antagonists, and agents investigated for neurodegenerative disorders and schizophrenia [1] [6].
  • Anti-infectives & Other Therapeutic Areas: Significant activity has been reported against bacterial pathogens, viruses (including HIV and enteroviruses), parasites (Leishmania, Trypanosoma, malaria), alongside applications as phosphodiesterase inhibitors (e.g., PDE4 for inflammatory diseases), anti-inflammatory, antioxidant, and antiplatelet agents [1] [3] [6].

The pharmacological impact is heavily influenced by the substitution pattern across the five potential diversity centers (N1, C3, C4, C5, C6). Statistical analysis of known derivatives reveals distinct preferences: N1 is most frequently substituted with methyl (~32%) or other alkyl groups (~23%); C3 is predominantly methylated (~47%) or unsubstituted (~31%); C5 often bears hydrogen, amino, or carbonyl groups; while C4 and C6 substitutions vary widely [1]. The N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exemplifies a specific combination targeting enhanced metabolic stability and optimized target interactions.

Table 1: Impact of Substitution Pattern on Pyrazolo[3,4-b]Pyridine Biological Activity

PositionCommon SubstituentsBiological ConsequenceExample Targets/Activities
N1Methyl (~32%), Alkyl (~23%), Phenyl (~15%), H (~20%)Influences solubility, metabolic stability, and ability to form hydrophobic interactions. Methyl enhances metabolic stability over H.Kinase hinge region binding; PDE4 inhibition; Orexin receptor antagonism.
C3Methyl (~47%), H (~31%), Phenyl, Amino, CarbonylMethyl/aryl groups enhance lipophilicity and π-stacking. Amino/carbonyl enable H-bonding. Critical for ATP-pocket binding in kinases.CDK inhibition; Antileukemic activity; Tubulin polymerization inhibition.
C4/C6H, OH (pyridone tautomer), Aryl, Alkyl, HalogenModulate electronic properties and overall molecular shape. OH at C4/C6 favors stable pyridone tautomer.Influences fluorescence properties; Affects potency in kinase inhibitors.
C5H, Carboxamide, Ester, Carboxylic acid, Cyano, ArylCarboxamide is a key H-bond donor/acceptor. Essential for specific high-affinity binding.ZAK inhibition (carboxamide derivatives); TRK inhibition; Antiviral activity.

Historical Evolution of Pyrazolo[3,4-b]Pyridine Derivatives in Drug Discovery

The journey of pyrazolo[3,4-b]pyridines in drug discovery spans over a century, marked by key milestones in synthesis and biological understanding:

  • Early Milestones (Pre-1980s): The foundational chemistry was established in the early 20th century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 via the reaction of diphenylhydrazone and pyridine with iodine [1]. Shortly after, in 1911, Bulow synthesized N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid, establishing a widely adopted early strategy [1] [10]. Initial interest was largely driven by synthetic curiosity and observations of properties like intense fluorescence [10]. The structural similarity to purines was recognized early, hinting at biological potential, but systematic medicinal chemistry exploration was limited in this period. Niementowski's correction of Michaelis's initial structural misassignment in 1928 solidified the understanding of the pyrazolo[3,4-b]quinoline (a related benzannulated system) and by extension, the core pyrazolo[3,4-b]pyridine structure [10].

  • Expansion and Diversification (1980s - 2000s): This period witnessed a significant expansion in synthetic methodologies and the exploration of biological activities. The pioneering work of researchers like Tomasik in the 1980s and 1990s systematically explored Friedländer condensations and other routes to access diverse pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline derivatives [10] [1]. The development of novel cyclization strategies, such as those involving 5-aminopyrazoles reacting with 1,3-dicarbonyl compounds, β-halovinyl aldehydes, or α,β-unsaturated ketones (often under catalysis or in ionic liquids), provided more efficient and regioselective access to the core scaffold with various substitution patterns [1] [6]. Biological investigations gained momentum, revealing the scaffold's potential as vasodilators, hypotensive agents, antiallergics, fungicides, and early kinase inhibitors [1] [6]. The identification of pyrazolo[3,4-b]pyridines as phosphodiesterase (PDE) inhibitors, particularly PDE4, emerged as a significant therapeutic avenue during this era [7].

  • Modern Applications and Rational Design (2010s - Present): The last decade has seen an explosion of interest driven by advanced synthetic techniques (multicomponent reactions, transition metal catalysis) and structure-based drug design (SBDD). The ability to generate large libraries of substituted derivatives, coupled with insights from X-ray crystallography of target proteins, has enabled the rational design of highly potent and selective inhibitors. This era is characterized by:

  • Kinase-Focused Discovery: Pyrazolo[3,4-b]pyridines have become prominent scaffolds in kinase inhibitor development. N,1,3-trimethyl variants and related carboxamides are frequently explored due to their optimal fit within kinase ATP-binding pockets. Derivatives demonstrate potent activity against CDK2/cyclin complexes, Abl kinase, ZAK, PI3K, and Trk kinases, validated in cellular and animal models of cancer and other diseases [1] [3] [5].
  • Targeted Synthetic Strategies: Modern synthesis emphasizes efficiency and regiocontrol. One-pot multicomponent syntheses, like those yielding potent antileukemic pyrazolo[3,4-b]pyridines, are prevalent [3]. Palladium-catalyzed coupling strategies enable precise introduction of substituents, particularly at C4/C6 positions [1] [6]. The use of 5-aminopyrazoles as versatile precursors remains central, allowing cyclization with diverse bielectrophiles (dicarbonyls, enones, aldehydes) [6].
  • Exploration Beyond Kinases: While kinase inhibition is dominant, research continues into antimicrobials (targeting resistant strains), CNS agents (mGlu4 PAMs, orexin antagonists), and fluorescent sensors leveraging the scaffold's inherent photophysics [1] [3] [6]. DrugBank lists 14 1H-pyrazolo[3,4-b]pyridine derivatives in various research phases (Experimental, Investigational, Approved), highlighting their ongoing translational potential [1].

Figure 1: Key Synthetic Route to Pyrazolo[3,4-b]Pyridines Relevant to N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide

Ethyl Acetoacetate + Methylhydrazine  │  ▼  5-Amino-1,3-dimethyl-1H-pyrazole  │  +  (e.g., Ethyl Chlorooxoacetate, followed by Amination)  │  ▼  Ethyl 4-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate  │  +  NH₃ (Ammonolysis)  │  ▼  N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide  

Structural and Functional Motifs in N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide

N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide possesses distinct structural features that define its physicochemical behavior and biological interaction potential:

  • Core Bicyclic Scaffold: The molecule is built on the fully unsaturated, planar, and aromatic 1H-pyrazolo[3,4-b]pyridine core. This core maintains aromaticity in both the pyrazole and pyridine rings due to the fusion mode and the N1-methylation, which locks the system in the 1H-tautomeric form. AM1 calculations confirm the 1H-tautomer is significantly more stable (~9 kcal/mol) than the 2H-tautomer [1] [9]. The planar structure facilitates π-π stacking interactions with aromatic residues in protein binding sites (e.g., kinase hinge regions).

  • N1-Methylation: The methyl group at the pyrazole nitrogen (N1) serves multiple critical functions:

  • Tautomer Lock: It prevents tautomerism to the less stable and less aromatic 2H-form, ensuring a consistent electronic structure and binding mode [1] [9].
  • Metabolic Stability: Methylation reduces susceptibility to oxidative metabolism at the N1 position compared to the N-H analogue, improving pharmacokinetic profiles.
  • Steric and Hydrophobic Contribution: The methyl group adds a small hydrophobic element that can fill lipophilic pockets in target proteins without introducing significant steric bulk.
  • C3-Methylation: The methyl group at the C3 position:
  • Electron-Donating Effect: Modestly influences the electron density within the core, potentially affecting reactivity and binding interactions.
  • Steric Shielding: Provides steric hindrance that can protect the core from metabolic attack or influence the orientation within a binding pocket.
  • Lipophilicity Enhancement: Increases the overall logP of the molecule, aiding membrane permeability. Statistical analysis indicates methyl is the most common substituent at C3 (~47% of known derivatives) [1].
  • C5-Carboxamide (-CONHCH₃): This is the key pharmacophore element in many biologically active derivatives, including this specific compound:
  • Hydrogen Bonding Capability: The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the -NH- group of the secondary amide acts as a hydrogen bond donor. This bifunctional character allows for critical bidentate interactions with backbone NH and C=O groups in kinase hinge regions (e.g., mimicking adenine's interactions in ATP) or other polar residues in target proteins. This motif is crucial for the high potency observed in kinase inhibitors like the ZAK inhibitors [5].
  • Conformational Restriction: Compared to esters or carboxylic acids, the secondary amide offers some rotational restriction, potentially pre-organizing the molecule for binding. The N-methylation (-CONHCH₃) in this specific compound reduces the H-bond donor capacity (removing one H-bond) but increases lipophilicity and may improve passive diffusion or reduce susceptibility to hydrolysis compared to a primary carboxamide (-CONH₂).
  • Metabolic Stability: Carboxamides are generally more resistant to hydrolysis than esters under physiological conditions.
  • Computational and Spectroscopic Insights: Computational modeling (DFT, molecular docking) reveals the electron density distribution, dipole moment, and optimized geometry conducive to intercalation into hydrophobic clefts and specific H-bond formation. NMR spectroscopy (¹H, ¹³C) provides definitive evidence for the structure, particularly confirming the methylation sites (N1-CH₃ ~ δ 3.9-4.2 ppm; C3-CH₃ ~ δ 2.6-2.8 ppm; N-CH₃ of carboxamide ~ δ 2.9-3.1 ppm) and the carboxamide functionality (C=O ~ δ 165-170 ppm in ¹³C NMR). IR spectroscopy confirms the carboxamide C=O stretch (~1640-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹, broad for secondary amide) [8] [1].

Table 2: Key Structural and Spectral Characteristics of N,1,3-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide

Structural FeatureRole/ImpactCharacteristic Spectral Data
1H-Pyrazolo[3,4-b]pyridine CorePlanar, aromatic scaffold enabling π-stacking. Locked in stable 1H-tautomer by N1-methyl.¹H NMR: Aromatic H's (C6-H, C7-H) ~ δ 8.2-8.8 ppm (d, dd); C4-H (if present) ~ δ 8.0-8.5 ppm.
N1-Methyl GroupLocks tautomer, enhances metabolic stability, adds hydrophobicity.¹H NMR: δ ~3.9-4.2 ppm (s, 3H); ¹³C NMR: δ ~35-40 ppm.
C3-Methyl GroupModulates electron density, enhances lipophilicity, steric shield.¹H NMR: δ ~2.6-2.8 ppm (s, 3H); ¹³C NMR: δ ~14-16 ppm.
C5-N-Methyl Carboxamide (-CONHCH₃)Key H-bond acceptor (C=O) and donor (NH); balances lipophilicity and polarity.¹H NMR: -NH- δ ~8.5-9.0 ppm (br s, 1H, exchangeable); -N-CH₃ δ ~2.9-3.1 ppm (s, 3H). ¹³C NMR: C=O δ ~165-170 ppm. IR: ν(C=O) ~1640-1680 cm⁻¹; ν(N-H) ~3300 cm⁻¹.

The synergy between the methylated core and the C5 carboxamide in N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide creates a molecule optimized for specific, high-affinity interactions with biological targets, particularly protein kinases, while maintaining favorable drug-like properties. Its structure exemplifies the rational application of heterocyclic chemistry principles to refine a privileged scaffold for therapeutic intervention.

Properties

CAS Number

1281074-43-8

Product Name

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

IUPAC Name

N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Molecular Formula

C10H12N4O

Molecular Weight

204.233

InChI

InChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15)

InChI Key

JCGFIQYHTYPYEM-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.